

# PRT062607 Hydrochloride: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PRT062607 Hydrochloride |           |
| Cat. No.:            | B560115                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FceRI).[2][3] Consequently, PRT062607 has been investigated for its therapeutic potential in B-cell malignancies and autoimmune and inflammatory diseases.[3][4] A closely related compound, Cerdulatinib (PRT062070), exhibits dual inhibitory activity against both Syk and Janus Kinases (JAKs).[1][5] This guide provides an in-depth overview of the research applications of PRT062607, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

### **Mechanism of Action**

PRT062607 competitively inhibits the ATP-binding site of the Syk kinase domain, thereby preventing the phosphorylation of its downstream substrates. This blockade of Syk signaling leads to the inhibition of cellular activation and effector functions. In B-cells, this translates to the suppression of BCR-mediated signaling, which is crucial for B-cell proliferation, differentiation, and survival.[2] In basophils and mast cells, inhibition of Syk blocks FcɛRI-mediated degranulation and the release of pro-inflammatory mediators.[3][6]



The dual Syk/JAK inhibitor, Cerdulatinib, expands on this mechanism by also targeting the JAK/STAT signaling pathway, which is activated by various cytokines and plays a key role in inflammation and the survival of malignant cells.[7][8]

### **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of PRT062607 (P505-

**15**)

| Target/Assay                                                | IC50 (nM) | Cell Type/System    | Reference |
|-------------------------------------------------------------|-----------|---------------------|-----------|
| Syk (enzymatic assay)                                       | 1         | Cell-free           | [2]       |
| BCR-mediated B-cell activation (CD69 expression)            | 280       | Human Whole Blood   | [6]       |
| FceRI-mediated basophil degranulation (CD63 expression)     | 150       | Human Whole Blood   | [6]       |
| BCR-mediated ERK phosphorylation (pERK Y204)                | 270       | Human Whole Blood   | [9]       |
| BCR-mediated B-cell activation (in human volunteers)        | 324       | Human Whole Blood   | [3][10]   |
| FcɛRI-mediated basophil degranulation (in human volunteers) | 205       | Human Whole Blood   | [3][10]   |
| Inhibition of Syk in<br>Ramos cells (pBLNK)                 | 178       | Ramos human B-cells | [11]      |

## Table 2: In Vitro Inhibitory Activity of Cerdulatinib (PRT062070)



| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| Tyk2   | 0.5       | [1][5]    |
| JAK1   | 12        | [1][5]    |
| JAK2   | 6         | [1]       |
| JAK3   | 8         | [1][5]    |
| Syk    | 32        | [1][5]    |

Table 3: Pharmacokinetic Parameters of PRT062607 in

**Healthy Volunteers (Single Ascending Dose)** 

| Dose   | Cmax (ng/mL) | Tmax (hr)     | AUC0-inf<br>(ng <i>hr/mL)</i> | t1/2 (hr)   |
|--------|--------------|---------------|-------------------------------|-------------|
| 3 mg   | 10.3 ± 3.2   | $1.8 \pm 0.5$ | 96.1 ± 38.6                   | 17.0 ± 10.1 |
| 10 mg  | 44.9 ± 12.7  | $2.0 \pm 0.0$ | 542 ± 137                     | 25.1 ± 2.9  |
| 25 mg  | 134 ± 34     | 2.0 ± 0.0     | 2130 ± 540                    | 36.6 ± 6.0  |
| 50 mg  | 358 ± 123    | 2.0 ± 0.0     | 6640 ± 2230                   | 44.3 ± 10.7 |
| 100 mg | 842 ± 232    | 2.3 ± 0.5     | 18500 ± 5200                  | 52.8 ± 7.9  |
| 200 mg | 1520 ± 320   | 2.2 ± 0.4     | 40000 ± 11000                 | 57.8 ± 10.1 |
| 400 mg | 2470 ± 580   | 2.5 ± 0.5     | 74100 ± 20400                 | 60.1 ± 7.5  |

Data presented

as mean  $\pm$  SD.

Data extracted

from Reilly et al.,

The Journal of

Clinical

Pharmacology,

2017.[10]



Table 4: Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose at Steady

State - Day 10)

| Dose   | Cmax (ng/mL) | Tmax (hr)     | AUC0-24<br>(ng <i>hr/mL)</i> | t1/2 (hr)  |
|--------|--------------|---------------|------------------------------|------------|
| 25 mg  | 196 ± 47     | $2.0 \pm 0.0$ | 2900 ± 680                   | 36.3 ± 4.5 |
| 50 mg  | 504 ± 147    | 2.0 ± 0.0     | 7610 ± 2390                  | 41.3 ± 9.0 |
| 80 mg  | 890 ± 200    | 2.2 ± 0.4     | 14300 ± 3300                 | 45.4 ± 4.3 |
| 110 mg | 1220 ± 280   | 2.3 ± 0.5     | 20600 ± 4900                 | 48.6 ± 6.5 |

Data presented

as mean ± SD.

Data extracted

from Reilly et al.,

The Journal of

Clinical

Pharmacology,

2017.[10]

## Experimental Protocols Whole Blood B-Cell Activation Assay (Flow Cytometry)

Objective: To measure the inhibitory effect of PRT062607 on B-cell activation by quantifying the expression of the early activation marker CD69.[12]

- Blood Collection: Collect human whole blood into sodium heparin tubes.
- Compound Incubation: Aliquot 100  $\mu$ L of whole blood into 5 mL polystyrene tubes. Add PRT062607 at various concentrations (e.g., 0.01 to 10  $\mu$ M) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.



- Stimulation: Add a cross-linking anti-IgD antibody (or other appropriate BCR stimulus) to a final concentration of 10 μg/mL. For an unstimulated control, add an equivalent volume of PBS. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Staining: Add a cocktail of fluorescently-conjugated antibodies to identify and assess B-cell activation. A typical panel includes anti-CD19 (to identify B-cells) and anti-CD69 (activation marker).[13][14] Incubate for 20-30 minutes at 4°C in the dark.
- Erythrocyte Lysis: Add 2 mL of 1X FACS Lysing Solution to each tube. Vortex gently and incubate for 10 minutes at room temperature in the dark.
- Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of stain buffer (e.g., PBS with 2% FBS). Repeat the wash step.
- Data Acquisition: Resuspend the final cell pellet in 300 μL of stain buffer and acquire data on a flow cytometer.
- Data Analysis: Gate on the CD19-positive lymphocyte population and quantify the percentage of CD69-positive cells. Calculate the IC50 value for PRT062607 inhibition of Bcell activation.

## **Basophil Degranulation Assay (Flow Cytometry)**

Objective: To assess the inhibitory effect of PRT062607 on IgE-mediated basophil degranulation by measuring the surface expression of CD63.[15][16]

- Blood Collection: Collect human whole blood into sodium heparin tubes.
- Compound Incubation: In a 96-well plate, add PRT062607 at various concentrations or vehicle control to 50 μL of whole blood per well. Incubate for 1 hour at 37°C.
- Stimulation: Add a cross-linking anti-FcɛRI antibody or anti-IgE antibody to a final concentration that elicits sub-maximal degranulation. For a negative control, add buffer. Incubate for 20 minutes at 37°C.



- Staining: Stop the reaction by placing the plate on ice. Add a cocktail of fluorescently-conjugated antibodies. A typical panel includes antibodies to identify basophils (e.g., anti-CD123 and anti-HLA-DR negative, or anti-CRTH2) and an antibody against the degranulation marker CD63.[16][17] Incubate for 20 minutes on ice in the dark.
- Erythrocyte Lysis and Fixation: Perform erythrocyte lysis and cell fixation using a commercially available lysis/fixation buffer according to the manufacturer's instructions.
- Washing: Wash the cells twice with stain buffer.
- Data Acquisition: Resuspend the cells in stain buffer and acquire data on a flow cytometer.
- Data Analysis: Gate on the basophil population and determine the percentage of CD63positive cells. Calculate the IC50 value for PRT062607 inhibition of basophil degranulation.

## Intracellular Phospho-Flow Cytometry for Syk Signaling

Objective: To measure the phosphorylation of Syk and downstream signaling proteins (e.g., ERK) in response to receptor stimulation and its inhibition by PRT062607.[18][19]

- Cell Preparation and Compound Treatment: Use either isolated peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ramos B-cells). Treat cells with various concentrations of PRT062607 or vehicle for 1 hour at 37°C.
- Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short duration (e.g., 5-15 minutes) at 37°C.
- Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde in PBS). Incubate for 10-15 minutes at room temperature.
- Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in ice-cold permeabilization buffer (e.g., 90% methanol). Incubate on ice for 30 minutes.
- Washing: Wash the cells twice with stain buffer.



- Intracellular Staining: Resuspend the cells in stain buffer containing fluorescently-conjugated antibodies against the phospho-proteins of interest (e.g., anti-phospho-Syk (Tyr525/526), anti-phospho-ERK (Thr202/Tyr204)).[20] Incubate for 1 hour at room temperature in the dark.
- Washing: Wash the cells twice with stain buffer.
- Data Acquisition and Analysis: Resuspend the cells in stain buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the cell population of interest.

## Western Blotting for Phosphorylated Syk and ERK

Objective: To qualitatively and semi-quantitatively assess the inhibition of Syk and downstream ERK phosphorylation by PRT062607.[21][22][23]

- Cell Lysis: After compound treatment and stimulation, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk (Tyr525/526), total Syk, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of PRT062607 in a preclinical model of rheumatoid arthritis.[24][25][26]

- Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Immunize male Lewis rats intradermally at the base of the tail with the emulsion on day 0. On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
- Treatment: Begin oral administration of PRT062607 (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle daily, starting from the day of the booster injection or upon the first signs of arthritis.
- Clinical Scoring: Monitor the animals daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per animal is 16.
- Histopathology: At the end of the study, sacrifice the animals and collect the hind paws for histopathological analysis. Fix, decalcify, and embed the paws in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
- Pharmacodynamic and Biomarker Analysis: Collect blood samples at various time points to measure plasma drug concentrations and to perform ex vivo whole blood assays (as



described above) to assess target engagement.

## Visualizations Signaling Pathways



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Whole blood B cell activation [sanquin.org]
- 13. Mouse B Lymphocyte Activation Antibody Cocktail, with Isotype Control; PE-Cy™7
  CD25, PE CD69, & FITC CD19 [bdbiosciences.com]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. criver.com [criver.com]
- 16. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives PMC [pmc.ncbi.nlm.nih.gov]







- 17. labcorp.com [labcorp.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence PMC [pmc.ncbi.nlm.nih.gov]
- 24. Collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chondrex.com [chondrex.com]
- 26. Protocol for the induction of arthritis in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PRT062607 Hydrochloride: A Technical Guide to its Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560115#prt062607-hydrochloride-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com